molecular formula C20H16O2 B3057741 2-Pyrenebutanoic acid CAS No. 84679-52-7

2-Pyrenebutanoic acid

Cat. No. B3057741
CAS RN: 84679-52-7
M. Wt: 288.3 g/mol
InChI Key: BCDIYAIONAIKLH-UHFFFAOYSA-N
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Description

2-Pyrenebutanoic acid, also known as PyBA, is a chemical compound with the molecular formula C20H16O2 . It has an average mass of 288.340 Da and a monoisotopic mass of 288.115021 Da .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrene group and an alkyl group . Theoretical analysis suggests that there can be multiple conformations of molecules immobilized by 1-pyrenebutanoic acid succinimidyl ester (PASE) linkers on graphene .


Chemical Reactions Analysis

The activation barrier between two bi-stable conformations exhibited by PASE is confirmed to be based on the steric hindrance effect between a hydrogen on the pyrene group and a hydrogen on the alkyl group of this molecule . Even after the protein is supplemented, this steric hindrance effect remains if the local structure of the linker consisting of an alkyl group and a pyrene group is maintained .

Scientific Research Applications

Nonperturbative Chemical Modification of Graphene

2-Pyrenebutanoic acid, specifically in the form of pyrenebutanoic acid-succinimidyl ester (PYR-NHS), has been used in the noncovalent chemical modification of graphene. This modification facilitates protein immobilization and micropatterning on graphene, which is significant for applications in biosensors, single-cell sensors, and tissue engineering (Kodali et al., 2011).

Theoretical Analysis in Graphene Adsorption

The stability of 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene has been explored. This study provides insights into the adsorption mechanism and the potential applications of PASE in bioscience, particularly in understanding the interaction between graphene and other molecular structures (Oishi et al., 2022).

Fluorometric Detection in Electrophoresis

Pyrenebutanoate, a derivative of pyrenebutanoic acid, has been utilized as an amphiphilic fluorescent compound in capillary zone electrophoresis (CZE). This application is pivotal in achieving high detection sensitivity for proteins, aiding in the advancement of electrophoretic analysis techniques (Horká & Šlais, 2002).

Investigation of Pyrene Derivatives' Fluorescence Quenching

Pyrene derivatives, including pyrenebutanoic acid, have been studied for their fluorescence quenching properties in micellar solutions. This research contributes to the understanding of the dynamic fluorescence quenching process and its potential applications in chemical sensing and analysis (Angelescu & Vasilescu, 2001).

Large-Scale Synthesis

The synthesis of pyrene-2-carboxylic acid, closely related to this compound, showcases the process of introducing the pyrenyl unit into organic molecules. This synthesis is crucial for producing compounds for various scientific research applications (Casas-Solvas et al., 2014).

Modification of Microorganisms for Electrophoresis

Pyrenebutanoate is used as a buffer additive in CZE for dynamic modification and analysis of microbial cells. This application demonstrates its role in enhancing the detection sensitivity of microorganisms, thus contributing to microbiological research and diagnostics (Horká et al., 2005).

Interaction with Carbon Nanotubes

The adsorption of 1-pyrenebutanoic acid succinimidyl ester (PSE) on carbon nanotubes (CNTs) has been studied for its influence on the electronic and structural properties of CNTs. This research is relevant for the development of nanotechnology and material sciences (Fan & Zhang, 2008).

Mechanism of Action

The mechanism of action of 2-Pyrenebutanoic acid is related to its ability to form stable bindings with carbon materials . This property makes it useful in the construction of biosensors, where it can immobilize proteins on graphene substrates .

Future Directions

The future directions of research on 2-Pyrenebutanoic acid could involve further exploration of its potential in biosensor technology . Theoretical analysis suggests that the kinetic behavior of a protein immobilized with a single PASE linker exhibits an activation barrier-type energy surface between the bi-stable conformations on graphene . This could have implications for the development of more sensitive and efficient biosensors .

properties

IUPAC Name

4-pyren-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-18(22)6-1-3-13-11-16-9-7-14-4-2-5-15-8-10-17(12-13)20(16)19(14)15/h2,4-5,7-12H,1,3,6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIYAIONAIKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518879
Record name 4-(Pyren-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84679-52-7
Record name 4-(Pyren-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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